molecular formula C24H20N2O5 B11330799 N-(2-methyl-4-nitrophenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide

N-(2-methyl-4-nitrophenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide

Cat. No.: B11330799
M. Wt: 416.4 g/mol
InChI Key: OOPJFCFGKIKZIH-UHFFFAOYSA-N
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Description

N-(2-METHYL-4-NITROPHENYL)-3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzopyran ring system, nitrophenyl, and methylphenyl groups.

Preparation Methods

The synthesis of N-(2-METHYL-4-NITROPHENYL)-3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multiple steps, including the formation of the benzopyran ring, introduction of the nitrophenyl and methylphenyl groups, and the final carboxamide formation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

N-(2-METHYL-4-NITROPHENYL)-3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, using reagents such as hydrogen gas with a catalyst or metal hydrides.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by specific catalysts or reaction conditions.

Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium, platinum), metal hydrides, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-METHYL-4-NITROPHENYL)-3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or in the study of biological pathways involving similar structures.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials, dyes, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-METHYL-4-NITROPHENYL)-3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity or expression. The pathways involved could include signal transduction, metabolic processes, or gene regulation.

Comparison with Similar Compounds

Similar compounds to N-(2-METHYL-4-NITROPHENYL)-3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE include other benzopyran derivatives, nitrophenyl compounds, and carboxamides. These compounds may share structural features but differ in their specific functional groups or substituents, leading to variations in their chemical properties and applications. The uniqueness of N-(2-METHYL-4-NITROPHENYL)-3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE lies in its specific combination of functional groups and the resulting chemical behavior.

Properties

Molecular Formula

C24H20N2O5

Molecular Weight

416.4 g/mol

IUPAC Name

N-(2-methyl-4-nitrophenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide

InChI

InChI=1S/C24H20N2O5/c1-14-3-5-16(6-4-14)22-13-18-12-17(7-9-20(18)24(28)31-22)23(27)25-21-10-8-19(26(29)30)11-15(21)2/h3-12,22H,13H2,1-2H3,(H,25,27)

InChI Key

OOPJFCFGKIKZIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C=CC(=C3)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])C)C(=O)O2

Origin of Product

United States

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